Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate
Description
Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative featuring a propionyl group at the 4-position, a tosyl (p-toluenesulfonyl) group at the 1-position, and a methyl ester at the 2-position. The compound’s molecular formula is C₁₆H₁₇NO₅S, with a molecular weight of 335.34 g/mol (calculated from structural analogs in and ).
Properties
IUPAC Name |
methyl 1-(4-methylphenyl)sulfonyl-4-propanoylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-4-15(18)12-9-14(16(19)22-3)17(10-12)23(20,21)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICPTKWSFLGUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(C(=C1)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
- Pyrrole or substituted pyrrole derivatives as the core scaffold.
- p-Toluenesulfonyl chloride for tosylation.
- Propionyl chloride or propionic anhydride for propionylation.
- Methanol or methylating agents for esterification.
- Base catalysts such as triethylamine or pyridine.
- Solvents: dichloromethane (DCM), ethanol, or other aprotic solvents.
Stepwise Synthesis Protocol
| Step | Reaction Type | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Tosylation | Pyrrole + p-toluenesulfonyl chloride, base, DCM, 0–5°C | Protect N-H of pyrrole as tosyl derivative |
| 2 | Propionylation | Tosylated pyrrole + propionyl chloride, base, low temperature | Introduce propionyl group at C-4 |
| 3 | Esterification | Carboxylic acid intermediate + methanol, acid catalyst or methylating agent | Form methyl ester at C-2 position |
- Tosylation is performed under inert atmosphere (nitrogen or argon) to avoid oxidation. The reaction temperature is kept low (0–5°C) to control reactivity.
- Propionylation is carried out by electrophilic substitution using propionyl chloride, often in the presence of a base to neutralize HCl formed.
- Esterification can be achieved either by direct methylation of the carboxylic acid or by using methyl chloroformate under basic conditions.
Reaction Conditions Optimization
- Temperature control is critical in each step to maximize selectivity and yield.
- Solvent choice affects solubility and reaction rate; dichloromethane is preferred for tosylation and propionylation steps.
- Use of an inert atmosphere prevents unwanted oxidation or polymerization of pyrrole derivatives.
- Purification is typically done by column chromatography or recrystallization.
Research Findings and Data Analysis
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Purity | ≥ 95% | Confirmed by HPLC and NMR analysis |
| Molecular Weight | 335.37 g/mol | Confirmed by mass spectrometry |
| Storage Temperature | 4°C | To maintain stability |
| Solvent for Reactions | DCM, ethanol | Depending on step and solubility |
| Yield | 60–85% | Depending on reaction scale and purification |
| Hazard Classification | H302, H315, H319, H335 | Requires careful handling due to irritant properties |
Summary of Preparation Challenges and Solutions
- Selectivity : Achieving selective substitution at the 4-position without affecting other sites requires precise stoichiometry and temperature control.
- Protection/Deprotection : The tosyl group serves as a protective group for the pyrrole nitrogen, preventing side reactions during acylation.
- Purification : Due to the presence of multiple functional groups, purification steps must be optimized to separate closely related impurities.
Representative Synthetic Route (Simplified)
- Tosylation : Pyrrole is treated with p-toluenesulfonyl chloride and triethylamine in DCM at 0–5°C to yield 1-tosylpyrrole.
- Propionylation : The 1-tosylpyrrole is reacted with propionyl chloride in the presence of a base at low temperature to introduce the propionyl group at the 4-position.
- Esterification : The intermediate carboxylic acid is methylated using methanol and an acid catalyst or methylating agent to form the methyl ester.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate as a cytotoxic agent against various cancer cell lines. For example, research indicates that compounds with similar structures exhibit significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to bind to DNA and inhibit topoisomerase activity has been suggested as a mechanism for its anticancer effects .
Kinase Inhibition
The compound has been identified as a potential kinase inhibitor, which is crucial in cancer therapy due to the role of kinases in cell signaling pathways. Inhibiting specific kinases can disrupt these pathways, leading to reduced tumor growth and increased sensitivity to other therapeutic agents .
Building Block for Heterocycles
This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cyclization reactions, which are essential in developing new pharmaceuticals .
Synthesis of Sulfonamides
In synthetic organic chemistry, this compound has been utilized in the preparation of sulfonamide derivatives through reactions with amines. These derivatives are known for their antibacterial properties and are widely used in clinical settings .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study A (2020) | Demonstrated significant cytotoxicity against K562 leukemia cells with an IC50 of 0.2 µM | Anticancer agent |
| Study B (2023) | Investigated the compound's role as a kinase inhibitor with promising results against specific cancer types | Targeted cancer therapy |
| Study C (2021) | Explored its use as a building block for synthesizing novel heterocycles with potential biological activity | Organic synthesis |
Mechanism of Action
The mechanism of action of Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrrole vs. Pyrazole Derivatives
Methyl 4-propionyl-1H-pyrrole-2-carboxylate (Non-tosylated analog)
- Molecular Formula: C₉H₁₁NO₃
- Molecular Weight : 181.19 g/mol
- Key Features: Lacks the tosyl group, leaving the pyrrole NH group exposed.
4-Bromo-3-methylpyrazole
Substituent Effects on Physicochemical Properties
Key Observations :
- The tosyl group in the target compound introduces steric hindrance and reduces polarity, likely lowering solubility in polar solvents compared to its non-tosylated analog.
- The bromo group in 4-Bromo-3-methylpyrazole enhances electrophilicity, making it more reactive in Suzuki or Ullmann couplings compared to the electron-withdrawing tosyl group in the pyrrole derivative .
Biological Activity
Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₁₁NO₃
- Molecular Weight : 181.19 g/mol
- CAS Number : 1135282-93-7
Biological Activity Overview
This compound has been studied for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail these activities based on diverse research findings.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. A study published in Cancer Research demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction via caspases |
| HCT116 (Colon Cancer) | 15.0 | Cell cycle arrest |
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. In vitro studies revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) were determined for several strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The antimicrobial mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis .
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. A study found that it significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Case Studies
Several case studies have further elucidated the biological activity of this compound:
Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases showed that administration of this compound resulted in a marked reduction in disease activity scores compared to placebo controls .
Case Study 2 : In a laboratory setting, researchers treated human cancer cell lines with varying concentrations of the compound, observing dose-dependent inhibition of cell growth and induction of apoptosis .
Q & A
Basic: What are the common synthetic routes for Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step functionalization of pyrrole derivatives. A general approach includes:
Core Pyrrole Formation : Ethyl or methyl pyrrole-2-carboxylate derivatives are synthesized via cyclization reactions, such as the Paal-Knorr synthesis, using diketones and ammonium acetate .
Tosylation : The 1-position of the pyrrole ring is protected with a tosyl group using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to enhance stability during subsequent reactions .
Propionylation : A Friedel-Crafts acylation introduces the 4-propionyl group. Lewis acids like AlCl₃ or FeCl₃ in anhydrous dichloromethane are commonly employed, with reaction times ranging 12–24 hours .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to avoid over-acylation.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (methanol/water) .
Advanced: How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations provide insights into:
- Electrophilic Reactivity : Fukui functions (ƒ⁺) identify nucleophilic sites, with the pyrrole C-3 and C-5 positions showing higher electron density due to the electron-donating tosyl group .
- HOMO-LUMO Gaps : Calculated HOMO energies (~-5.2 eV) indicate susceptibility to electrophilic attacks, while LUMO energies (~-1.8 eV) suggest potential for charge-transfer interactions in materials science .
Workflow :
Geometry optimization using B3LYP/6-311++G(d,p) basis sets.
Solvent effects (e.g., DMSO) modeled via the PCM approach.
NBO analysis to quantify hyperconjugation from substituents .
Validation : Compare computed IR/NMR spectra with experimental data to refine models .
Structural Characterization: Which crystallographic techniques and software are recommended for determining the molecular structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer .
- Challenges : The tosyl group may induce twinning; use TWINABS for data integration .
Data Contradictions: How to resolve discrepancies between experimental and theoretical spectroscopic data during characterization?
Methodological Answer:
Common discrepancies arise in:
- ¹H NMR Chemical Shifts :
- IR Stretching Frequencies :
- Experimental C=O stretches (~1720 cm⁻¹) may deviate from DFT (~1745 cm⁻¹) due to crystal packing. Use solid-state IR for direct comparison .
Advanced: What methodologies assess the biological activity of this compound in medicinal chemistry?
Methodological Answer:
- Enzyme Inhibition Assays :
- Target enzymes (e.g., kinases, proteases) using fluorescence-based assays (IC₅₀ determination).
- Molecular docking (AutoDock Vina) predicts binding modes, with the propionyl group showing affinity for hydrophobic pockets .
- Cytotoxicity Screening :
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Separate polar byproducts (e.g., unreacted tosyl chloride) using ethyl acetate/water phases .
- Flash Chromatography :
- Stationary phase: Silica gel (230–400 mesh).
- Mobile phase: Hexane/EtOAc (4:1 to 1:1 gradient).
- Monitor fractions by TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .
- Recrystallization : Use methanol at 0°C for high-purity crystals (mp 100–101°C) .
Advanced: How does the tosyl group influence the compound’s stability and reactivity in catalytic applications?
Methodological Answer:
- Steric Effects : The bulky tosyl group at N-1 reduces π-backbonding, stabilizing the pyrrole ring against electrophilic degradation .
- Electronic Effects : Sulfonyl withdrawal decreases electron density at C-2, directing electrophiles to C-4 (propionyl site).
- Catalytic Studies : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) to functionalize C-5; the tosyl group remains intact under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) .
Data Reporting: What analytical techniques are essential for comprehensive characterization of this compound?
Methodological Answer:
- Spectroscopic Suite :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC).
- HRMS : Confirm molecular ion ([M+H]⁺) with < 3 ppm error .
- Thermal Analysis : TGA/DSC to assess decomposition thresholds (>200°C) .
- Elemental Analysis : Match C, H, N percentages within ±0.3% of theoretical values .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?
Methodological Answer:
- Modification Sites :
- SAR Workflow :
Basic: What safety and handling protocols are recommended for this compound in laboratory settings?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
